N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S.ClH/c1-4-27-18-12-8-13-19-21(18)23-22(28-19)25(15-9-14-24(2)3)20(26)16-17-10-6-5-7-11-17;/h5-8,10-13H,4,9,14-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVNPNJCCRYEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
Substituent Effects on Benzothiazole Core
- Ethoxy vs. Methoxy (Target Compound vs.
- Nitro and Chloro Substituents () : The 6-nitro group in ’s compound introduces strong electron-withdrawing effects, which may stabilize negative charges in binding interactions. The 4-chlorophenylthio moiety adds steric bulk and redox activity .
- Fluorine Substitution () : The 6-fluoro group in ’s analogue increases electronegativity and metabolic stability, a common strategy in drug design to resist oxidative degradation .
Side Chain Modifications
- Dimethylaminopropyl Group: Present in all analogues, this tertiary amine side chain contributes to basicity and solubility when protonated. Its presence correlates with interactions at acetylcholine or serotonin receptors in related compounds .
- Acetamide vs. Propanamide (Target Compound vs. ) : The phenylacetamide chain in the target compound offers rigidity, while the propanamide in provides conformational flexibility, which may influence target selectivity.
Salt Forms and Solubility
All compounds are hydrochloride salts, suggesting prioritization of aqueous solubility for in vivo studies. This contrasts with neutral forms of non-salt analogues (e.g., C19H26N4O3 in ), which exhibit lower solubility but higher lipid bilayer penetration .
Q & A
Q. Methodological insights :
- LogP measurements : Use shake-flask or HPLC-based methods to correlate hydrophobicity with absorption .
- In vitro metabolism : Incubate with liver microsomes to assess CYP450-mediated degradation .
Advanced: How can researchers validate contradictory cytotoxicity data across cell lines?
- Dose-response curves : Compare IC₅₀ values in panels like NCI-60 to identify cell-type-specific sensitivities .
- Resistance profiling : Generate resistant cell lines via chronic exposure and perform genomic sequencing to pinpoint mutations (e.g., ABC transporter upregulation) .
- Combinatorial screens : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to contextualize efficacy .
Basic: What steps ensure reproducibility in synthesis across laboratories?
- Detailed protocols : Document exact equivalents (e.g., 1.2 eq. of acyl chloride), solvent grades (HPLC-grade vs. technical), and inert atmosphere requirements .
- Intermediate characterization : Share NMR/MS data for key intermediates (e.g., 4-ethoxybenzo[d]thiazol-2-amine) to confirm purity before proceeding .
- Cross-lab validation : Collaborate with independent groups to replicate yields and purity metrics .
Advanced: What in vivo models are suitable for evaluating neuropharmacological potential?
- Rodent models : Morris water maze or forced swim tests for cognitive/mood effects, dosing via intracerebroventricular injection to bypass BBB limitations .
- Toxicology : Monitor organ histopathology (liver, kidneys) and plasma exposure (LC-MS/MS) in chronic dosing studies .
- Biomarker analysis : Measure neurotransmitters (e.g., serotonin, dopamine) in brain homogenates via HPLC .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
- QSAR models : Train algorithms on datasets of IC₅₀ values and molecular descriptors (e.g., topological polar surface area) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for hypothetical substituents (e.g., replacing ethoxy with cyclopropyl) .
- ADMET prediction : Tools like SwissADME to optimize solubility and minimize hepatotoxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
